4-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]morpholine
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Overview
Description
4-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]morpholine is an organic compound with the molecular formula C14H19Cl2NO3 It is characterized by the presence of a morpholine ring attached to a 2,3-dichlorophenoxy group through an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]morpholine typically involves the following steps:
Preparation of 2,3-Dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2,3-Dichlorophenoxyethanol: The 2,3-dichlorophenol is reacted with ethylene oxide under basic conditions to form 2,3-dichlorophenoxyethanol.
Synthesis of this compound: The 2,3-dichlorophenoxyethanol is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(2,4-Dichlorophenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]morpholine
Uniqueness
4-[2-[2-(2,3-Dichlorophenoxy)ethoxy]ethyl]morpholine is unique due to the specific positioning of the chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different chlorine positions, this compound may exhibit distinct properties and applications.
Properties
IUPAC Name |
4-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3/c15-12-2-1-3-13(14(12)16)20-11-10-19-9-6-17-4-7-18-8-5-17/h1-3H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKBXGFIEGXAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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